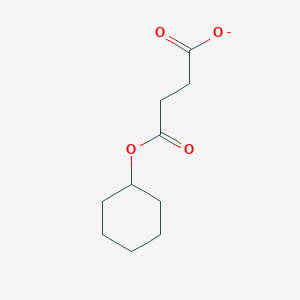

Butanedioic acid, monocyclohexyl ester

Description

Contextualization within Monoester Chemistry and Succinic Acid Derivatives Research

Monoesters of dicarboxylic acids, such as Butanedioic acid, monocyclohexyl ester, represent a class of compounds with a wide array of applications. The presence of both a carboxylic acid group and an ester group imparts a dual chemical functionality, allowing them to act as intermediates in further chemical syntheses or to exhibit specific physical properties.

Succinic acid itself is a versatile building block. nih.gov Its derivatives have been explored for their roles in biodegradable polymers, such as poly(butylene succinate) (PBS), which are of significant interest as environmentally friendly alternatives to conventional plastics. researchgate.net The introduction of different alcohol moieties to one of the carboxylic acid groups of succinic acid allows for the fine-tuning of properties like melting point, solubility, and plasticizing efficiency. For instance, monoethyl and monomethyl succinates have been studied for their biological activities and as chemical intermediates.

The study of succinic acid derivatives extends to their use in the synthesis of unsaturated polyester (B1180765) resins, where succinic acid can be incorporated to enhance the bio-based content of the final material. researchgate.net These resins find applications in coatings, adhesives, and composite materials. researchgate.net While these examples highlight the broad research interest in succinic acid derivatives, they also underscore the lack of specific focus on the monocyclohexyl ester.

Current Academic Significance and Research Trajectories of this compound

The academic significance of this compound, is currently limited due to the paucity of published research. Its potential utility can be inferred from the known applications of similar compounds. For example, other succinate (B1194679) esters are used as plasticizers, lubricants, and in the formulation of cosmetics. The cyclohexyl group, being a bulky, non-polar moiety, would be expected to influence the compound's physical properties, potentially enhancing its performance as a plasticizer or modifying its solubility characteristics.

Future research trajectories for this compound could explore several promising areas:

Polymer Chemistry: Investigation into the use of this compound, as a monomer or an additive in the synthesis of novel polyesters or polyamides. The cyclohexyl group could impart unique thermal or mechanical properties to the resulting polymers.

Materials Science: Evaluation of its efficacy as a biodegradable plasticizer for polymers like polyvinyl chloride (PVC) or bio-based plastics.

Organic Synthesis: Utilization as a starting material for the synthesis of more complex molecules, leveraging the reactivity of its free carboxylic acid group.

Biological Screening: Assessment of its potential biological activities, drawing parallels from the observed effects of other succinic acid monoesters in biological systems.

Given the increasing emphasis on sustainable and bio-based chemicals, a thorough investigation into the synthesis, properties, and applications of this compound, could reveal it to be a valuable addition to the chemical toolkit. However, at present, it remains a molecule of theoretical interest rather than one with a well-established body of academic work.

Structure

2D Structure

Properties

Molecular Formula |

C10H15O4- |

|---|---|

Molecular Weight |

199.22 g/mol |

IUPAC Name |

4-cyclohexyloxy-4-oxobutanoate |

InChI |

InChI=1S/C10H16O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)/p-1 |

InChI Key |

CQBVVSONJDUVEJ-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCC(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butanedioic Acid, Monocyclohexyl Ester

Classical and Contemporary Esterification Reactions for Monocyclohexyl Ester Formation

The formation of a mono-ester from a symmetrical dicarboxylic acid like succinic acid necessitates careful control of reaction conditions to prevent the formation of the diester. Classical and contemporary methods have been adapted to favor the desired monocyclohexyl ester.

Direct esterification of succinic acid with cyclohexanol (B46403) is a primary route for synthesis. This equilibrium-driven process typically requires a catalyst and the removal of water to shift the equilibrium towards the product. The reaction proceeds in two consecutive steps: the formation of the monoester followed by the formation of the diester. To achieve high selectivity for the monocyclohexyl ester, the reaction is often stopped at a lower conversion or by using a specific molar ratio of reactants. For instance, studies on the esterification of succinic acid with other alcohols have shown that the relative rates of the two esterification steps are crucial for the final product distribution. researchgate.net

Autocatalytic esterification, where the carboxylic acid itself acts as the catalyst, can be performed at elevated temperatures and pressures, typically between 120°C and 140°C and 5 to 10 bara, to keep the alcohol in the liquid phase. google.com However, achieving high selectivity for the mono-ester under these conditions can be challenging.

Transesterification offers an alternative route. This involves reacting a dicarboxylic acid with an ester in the presence of an ion-exchange resin catalyst. Symmetrical dicarboxylic acids have been shown to selectively yield the corresponding monoesters in high yields through transesterification. psu.edu The higher reaction rate for the first esterification compared to the second contributes to this selectivity. psu.edu

Table 1: Representative Conditions for Direct Esterification of Dicarboxylic Acids (Note: Data is generalized from processes for dicarboxylic acid esters, as specific data for monocyclohexyl succinate (B1194679) is limited in the cited literature.)

| Reactants | Catalyst | Temperature (°C) | Pressure (bara) | Key Observation |

| Succinic Acid, Alkanol | Autocatalytic | 120 - 140 | 5 - 10 | Elevated temperature and pressure can drive the reaction. google.com |

| Adipic/Succinic Acid, C2-C5 Alcohols | H₂SO₄, p-toluenesulfonic acid | Variable | Atmospheric | High monoester yields (40-60%) are achievable with specific alcohol/catalyst systems. researchgate.net |

| Butanoic Acid, Cyclohexanol | Sulfuric Acid | 50 - 70 | Atmospheric | Kinetic studies show the reaction rate is influenced by temperature and catalyst concentration. researchgate.net |

To circumvent the equilibrium limitations of direct esterification and enhance selectivity, activated derivatives of succinic acid are employed. The most common activated derivative is succinic anhydride (B1165640). The ring-opening of succinic anhydride with cyclohexanol is a highly efficient method for producing butanedioic acid, monocyclohexyl ester. This reaction is not an equilibrium process and proceeds readily, often just by heating the reactants together, sometimes in the presence of a catalyst to increase the rate. The reaction of succinic anhydride with an alcohol primarily yields the monoester. york.ac.uk

Another powerful method for synthesizing esters, particularly from sterically hindered alcohols like cyclohexanol, is the Steglich esterification. This method uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgresearchgate.net The reaction is mild, proceeds at room temperature, and effectively drives the esterification by consuming the water generated to form a urea (B33335) byproduct. researchgate.net This prevents side reactions and allows for high yields of the desired ester. mdpi.com

Table 2: Steglich Esterification for Mono-Ester Synthesis (Note: This table outlines the general procedure as specific yield data for monocyclohexyl succinate was not available in the cited literature.)

| Reagents | Coupling Agent | Catalyst | Solvent | Temperature | General Outcome |

| Carboxylic Acid, Alcohol | DCC | DMAP (3-10 mol%) | Dichloromethane | 0°C to Room Temp. | High yields of esters, even with sterically demanding substrates. rsc.orgmdpi.com |

Catalytic Approaches in the Synthesis of this compound

Catalysis is fundamental to developing efficient and selective methods for mono-ester synthesis. Both heterogeneous and homogeneous catalysts have been extensively studied to this end.

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reusability. For the esterification of succinic acid, various solid acid catalysts have been investigated.

Ion-Exchange Resins: Strongly acidic ion-exchange resins, such as Amberlyst-15, are effective catalysts for esterification. mdpi.com They have been shown to selectively produce monoesters from dicarboxylic acids. psu.edu The selectivity is attributed to the preferential adsorption of the more polar dicarboxylic acid onto the catalyst surface compared to the less polar monoester, leading to a much higher esterification rate for the first carboxylic acid group. psu.edu Amberlyst-15 has been successfully used in the esterification of succinic anhydride with ethanol (B145695) and is a promising candidate for the reaction with cyclohexanol. mdpi.com

Alumina (B75360) (Al₂O₃): Bifunctional alumina has been reported as a selective heterogeneous catalyst for the monomethyl esterification of linear dicarboxylic acids. researchgate.netresearchgate.net The proposed mechanism for this selectivity involves the adsorption of the dicarboxylic acid onto the alumina surface via one of its carboxyl groups. This leaves the unadsorbed carboxyl group available for esterification. researchgate.net

Other Solid Acids: Mesoporous carbonaceous materials treated with sulfuric acid have also shown promise as solid acid catalysts for the esterification of succinic acid. rsc.org

Table 3: Performance of Heterogeneous Catalysts in Selective Mono-esterification (Note: Data is based on studies with various dicarboxylic acids and alcohols to illustrate catalyst efficacy.)

| Catalyst | Dicarboxylic Acid | Alcohol | Key Finding for Selectivity |

| Ion-Exchange Resin (Dowex 50WX2) | C4-C14 Symmetrical Diacids | Butyl Formate (Transesterification) | High selectivity for monoester (e.g., 91% monoester vs. 5% diester for hexanedioic acid). psu.edu |

| Alumina (Al₂O₃) | Linear Dicarboxylic Acids | Methanol | Selective monomethyl esterification attributed to adsorption via one carboxyl group. researchgate.netresearchgate.net |

| Amberlyst-15 | Succinic Acid | Ethanol | Effective for esterification; kinetics have been modeled. mdpi.com |

Homogeneous catalysts operate in the same phase as the reactants, often leading to high activity and selectivity under mild conditions. While traditional mineral acids (e.g., H₂SO₄) can be used, they pose challenges in terms of separation and corrosion.

A key development in homogeneous catalysis for this purpose is the Steglich esterification, which utilizes DCC and a catalytic amount of DMAP, as detailed in section 2.1.2. rsc.orgmdpi.com The DMAP acts as an acyl transfer agent, reacting with the O-acylisourea intermediate formed from the carboxylic acid and DCC. This forms a reactive amide that readily reacts with the alcohol, accelerating the esterification and suppressing side reactions.

Simple metal salts, such as those of zinc(II), have also been explored as effective homogeneous catalysts for the esterification of fatty acids. These systems can offer the benefits of homogeneous catalysis while sometimes allowing for easier catalyst recovery.

The direct application of bimetallic catalysts to the selective mono-esterification of dicarboxylic acids is less documented in the available literature. However, the principles of synergistic catalysis, where one metal center might activate the acid and another the alcohol, or where the two metals work in concert to control selectivity, represent a promising frontier for designing highly efficient catalysts for producing compounds like this compound.

Integration of Green Chemistry Principles in Catalytic Processes

The principles of green chemistry are increasingly being integrated into the catalytic synthesis of esters to enhance sustainability. dntb.gov.uamdpi.com The use of bio-based and biodegradable catalysts, such as succinic acid itself, for organic reactions represents a significant step towards greener chemical processes. dntb.gov.ua The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. dntb.gov.ua In the context of producing this compound, this involves exploring alternatives to traditional acid catalysts like sulfuric acid, which can be corrosive and generate significant waste. wiley-vch.de

Solid acid catalysts are a promising alternative as they can be easily separated from the reaction mixture and potentially reused, which aligns with green chemistry principles. wiley-vch.de The development of catalysts from renewable resources is a key area of research. For instance, sulfonated carbonaceous materials derived from starch have shown significant catalytic activity in the esterification of succinic acid.

The biosynthesis of succinic acid itself is a cornerstone of its green chemistry profile, often produced through the fermentation of renewable resources like glucose. nih.gov This bio-based succinic acid can then be used as a platform chemical for various derivatives, including its esters. nih.gov The biological production of 1 kg of succinic acid can fix a notable amount of CO2, contributing to a more sustainable chemical industry. nih.gov

Biocatalytic Production of this compound

Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign route for the synthesis of esters like this compound. These enzymatic reactions are typically conducted under mild conditions, reducing energy consumption and by-product formation.

Lipases and esterases are the most commonly employed enzymes for esterification reactions due to their broad substrate specificity and high catalytic activity in non-aqueous media. nih.gov Immobilized lipases, in particular, are favored for their stability and reusability. A well-studied example is the use of immobilized Candida antarctica lipase (B570770) B (CALB), often commercialized as Novozym 435, for the synthesis of various esters. nih.govrsc.org

In the synthesis of succinic acid esters, lipases catalyze the reaction between succinic acid or its anhydride and an alcohol. nih.govrsc.org For the production of this compound, the reaction would involve succinic acid and cyclohexanol. The enzyme facilitates the formation of the ester bond with high regioselectivity, primarily yielding the monoester.

The choice of solvent, water activity, temperature, and substrate molar ratio are critical parameters that influence the reaction rate and yield. nih.govnih.gov For instance, in the lipase-catalyzed esterification of succinic acid with oleyl alcohol, temperature was identified as the most significant parameter affecting the synthesis of the succinate ester. nih.gov An optimal temperature of 41.1°C, a reaction time of 272.8 minutes, 20 mg of enzyme, and an alcohol-to-acid molar ratio of 7.8:1 resulted in an 85.0% esterification percentage. nih.gov

Table 1: Optimal Conditions for Lipase-Catalyzed Succinate Ester Synthesis This table is based on data from the synthesis of succinic acid oleyl ester and serves as an illustrative example for the synthesis of this compound.

| Parameter | Optimal Value |

| Temperature | 41.1°C |

| Time | 272.8 min |

| Enzyme Amount | 20 mg |

| Alcohol:Acid Molar Ratio | 7.8:1 |

| Resulting Esterification | 85.0% |

Data sourced from a study on the esterification of succinic acid with oleyl alcohol catalyzed by immobilized Candida antarctica lipase B. nih.gov

To improve the efficiency of biocatalytic processes, enzymatic systems can be engineered. This includes the immobilization of enzymes on various supports, which can enhance their stability and allow for easier separation and reuse. nih.gov The addition of ionic additives to the reaction medium has also been shown to enhance the activity of lipases. nih.gov For example, the immobilization of Thermomyces lanuginosus lipase (TLL) on Q-Sepharose® in the presence of sodium dodecyl sulfate (B86663) (SDS) resulted in a significant increase in activity for the synthesis of fatty acid ethyl esters. nih.gov

Genetic engineering of enzymes is another powerful tool to improve their catalytic properties. Through techniques like directed evolution, the selectivity, activity, and stability of lipases and esterases can be tailored for specific substrates, such as succinic acid and cyclohexanol.

Continuous flow reactors offer several advantages over traditional batch reactors for biocatalytic synthesis, including improved heat and mass transfer, easier process control, and the potential for higher productivity. nih.govucm.esnih.govresearchgate.net In a continuous flow setup, the substrate solution is continuously passed through a reactor containing the immobilized enzyme. nih.gov This allows for the continuous production of the desired ester and simplifies product recovery. ucm.es

The use of packed-bed reactors (PBRs), where the immobilized enzyme is packed into a column, is a common configuration for continuous biocatalysis. researchgate.net This design minimizes mechanical stress on the enzyme and can lead to higher productivity compared to stirred-tank reactors. researchgate.net For instance, the continuous flow synthesis of fatty acid methyl esters using Novozyme 435 in a packed bed reactor has been demonstrated with high yields. nih.gov While specific data for this compound is not available, the principles are directly applicable. A study on a different biocatalytic process in a continuous reactor reported a productivity of 4.8 μmol of product per milligram of enzyme. nih.gov

Table 2: Comparison of Reactor Types for Biocatalytic Synthesis

| Reactor Type | Advantages | Disadvantages |

| Batch Reactor | Simple setup, versatile. | Downtime between batches, potential for enzyme deactivation due to mechanical stress. |

| Continuous Stirred-Tank Reactor (CSTR) | Good mixing, uniform temperature. | Potential for enzyme attrition, lower productivity than PBRs. |

| Packed-Bed Reactor (PBR) | High productivity, minimal enzyme attrition, suitable for continuous operation. researchgate.net | Potential for pressure drop, channeling. |

| Microfluidic Reactor | Excellent heat and mass transfer, small reagent volumes, precise control. ucm.esresearchgate.net | Low production volume, potential for clogging. |

Mechanistic Investigations and Kinetic Studies of this compound Formation

Understanding the reaction mechanism and kinetics is crucial for optimizing the synthesis of this compound. These studies provide insights into the rate-limiting steps and the influence of various reaction parameters.

The synthesis of cyclohexyl esters can be achieved through various reaction pathways. In a typical acid-catalyzed esterification, the reaction proceeds through the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. instras.com The subsequent elimination of water yields the ester. instras.com The use of a heterogeneous catalyst, such as TiO2, can facilitate this process and simplify the purification of the final product. instras.com

In biocatalytic synthesis using lipases, the reaction generally follows a Ping-Pong Bi-Bi mechanism. instras.comresearchgate.net In this mechanism, the lipase first reacts with the acyl donor (succinic acid) to form an acyl-enzyme intermediate, releasing the first product (water). The alcohol (cyclohexanol) then binds to the acyl-enzyme intermediate, leading to the formation of the ester and regeneration of the free enzyme. Kinetic studies of lipase-catalyzed esterifications have shown that the reaction rate can be influenced by substrate inhibition, where high concentrations of either the acid or the alcohol can decrease the reaction rate. researchgate.net

The kinetics of the esterification of lauric acid by menthol, catalyzed by Penicillium simplicissimum lipase, was found to follow a Ping-Pong Bi-Bi mechanism. instras.com The reaction follows Michaelis-Menten-type kinetics, confirming that the enzymatic reaction is kinetically controlled. instras.com

Quantitative Kinetic Analysis of Esterification Processes

A thorough understanding of reaction kinetics is fundamental to the optimization, design, and scale-up of the synthesis of this compound. While specific kinetic data for the direct esterification of butanedioic acid with cyclohexanol is not extensively detailed in publicly available literature, a robust understanding of the methodology can be achieved by analyzing analogous and well-documented processes. The heterogeneously catalyzed esterification of butanedioic acid (succinic acid) with other alcohols, such as ethanol, provides a valuable and illustrative case study for the quantitative kinetic analysis required. acs.orgacs.org

Research into the esterification of succinic acid with ethanol, particularly using solid acid catalysts like macroporous ion-exchange resins (e.g., Amberlyst-15), offers significant insights. acs.orgacs.org These studies typically involve isothermal batch reactor experiments designed to determine the influence of various parameters on the reaction rate. acs.orgacs.orgacs.org

Detailed Research Findings

The esterification of butanedioic acid is a consecutive reversible reaction. In the first step, butanedioic acid reacts with an alcohol to form the monoester. In the second step, the monoester can react further to form the diester. For the synthesis of this compound, the focus is on maximizing the yield of the first reaction while minimizing the second.

Kinetic studies on the analogous ethanol-succinic acid system have been performed under a range of conditions to elucidate the reaction mechanism and develop a predictive model. acs.orgacs.org Key parameters investigated include reaction temperature, the initial molar ratio of reactants, and catalyst concentration. acs.orgacs.orgacs.org For instance, experiments have been conducted at temperatures ranging from 78°C to 120°C and with catalyst loadings between 1% and 5% by weight of the solution. acs.orgacs.org

The data derived from these experiments are then fitted to a kinetic model. A commonly and successfully applied model for this type of reaction is the pseudohomogeneous model . acs.orgacs.orgmdpi.com This model, despite the heterogeneous nature of the solid catalyst in a liquid medium, treats the reaction system as a single phase, simplifying the kinetic expressions. mdpi.com The model equations account for both the forward and reverse reactions for the formation of the monoester and diester.

The resulting kinetic model is crucial for the design and simulation of industrial-scale processes, including continuous systems like reactive distillation, which can enhance conversion by continuously removing water, a byproduct of the esterification. acs.orgresearchgate.net

Data Tables

To perform a quantitative kinetic analysis, researchers systematically vary reaction conditions. The table below represents a typical experimental design for studying the esterification of butanedioic acid, based on methodologies from analogous systems. acs.orgacs.orgacs.org

Table 1: Representative Experimental Conditions for Kinetic Study

This table is an interactive representation of typical parameters investigated in kinetic studies of succinic acid esterification.

| Parameter | Range Investigated | Purpose |

| Temperature (°C) | 78 - 120 | To determine activation energy and temperature dependence of rate constants. acs.orgacs.org |

| Reactant Molar Ratio (Alcohol:Acid) | 10:1 to 20:1 | To study the effect of reactant concentration on reaction rate and equilibrium. acs.org |

| Catalyst Loading (wt %) | 1 - 5 | To assess the relationship between catalyst amount and reaction rate, and to check for mass transfer limitations. acs.orgacs.org |

| Stirring Speed (rpm) | >800 | To ensure the reaction is not limited by external mass transfer between the bulk liquid and the catalyst surface. acs.org |

Following the experiments, the collected data on the concentration of reactants and products over time is used to calculate the kinetic parameters. The Arrhenius equation is applied to model the temperature dependence of the reaction rate constants.

Table 2: Conceptual Kinetic Parameters from a Pseudohomogeneous Model

This table presents a conceptual output of a kinetic analysis, illustrating the types of parameters derived from experimental data fitted to a model like the Arrhenius equation. The values are for illustrative purposes.

| Kinetic Parameter | Symbol | Conceptual Value Range | Significance |

| Forward Rate Constant (Monoester) | k₁ | Variable | Rate of formation of this compound. |

| Reverse Rate Constant (Monoester) | k₋₁ | Variable | Rate of hydrolysis of the monoester back to reactants. |

| Activation Energy (Forward, Eₐ) | Eₐ₁ | 30 - 60 kJ/mol | The minimum energy required for the esterification reaction to occur. semanticscholar.org |

| Pre-exponential Factor (Forward, A) | A₁ | Variable | A constant related to the frequency of molecular collisions in the correct orientation. isca.me |

The quantitative data and models generated from such analyses are indispensable for designing efficient, selective, and economically viable processes for the synthesis of this compound.

Research on Applications and Functionalization of Butanedioic Acid, Monocyclohexyl Ester in Polymer and Materials Science

Butanedioic Acid, Monocyclohexyl Ester as a Monomer in Polymerization Research

The dual functionality of this compound, featuring a terminal carboxylic acid and a cyclohexyl ester, makes it a candidate for investigation as a monomer in various polymerization reactions. Its incorporation into a polymer backbone can influence properties such as flexibility, thermal stability, and hydrophobicity.

While direct studies detailing the incorporation of this compound into acrylic polymer systems are not extensively documented in publicly available research, the principles of polymer chemistry allow for informed speculation on its potential roles. The carboxylic acid group on the molecule can be deprotonated to form a carboxylate, which can then be copolymerized with acrylic monomers.

In a different approach, the monocyclohexyl ester could be used as a modifying agent for pre-existing acrylic polymers. For instance, polymers containing hydroxyl groups could be esterified with the carboxylic acid of this compound. This would graft the cyclohexyl succinate (B1194679) moiety onto the polymer backbone, a technique used to functionalize polymers. Research on hydrophobically functionalized poly(acrylic acid) has shown that attaching hydrophobic groups via ester linkages can lead to self-organization in aqueous solutions. This suggests that this compound could be used to create amphiphilic acrylic polymers with potential applications in drug delivery and smart materials.

The introduction of the bulky cyclohexyl group would be expected to increase the glass transition temperature (Tg) and modify the solubility of the resulting acrylic polymer. The ester linkage also introduces a site that can be susceptible to hydrolysis, which could be a desirable feature for creating degradable materials.

The single carboxylic acid group on this compound does not allow it to act as a crosslinker on its own. However, it can be used to introduce pendant carboxylic acid groups into a polymer chain. These pendant groups can then participate in subsequent crosslinking reactions. For example, a polyester (B1180765) could be synthesized using a diol, a dicarboxylic acid, and a small amount of this compound. The resulting linear polymer would have pendant cyclohexyl ester groups. The ester could then be hydrolyzed to reveal a carboxylic acid, which could then be used for crosslinking, for instance, through the addition of a polyol and an acid catalyst to form ester crosslinks, or through reaction with a diepoxide.

Alternatively, if the cyclohexyl group were to be replaced with a group containing a reactive site, such as a double bond or an epoxy group, the molecule could then act as a crosslinking agent.

Exploration of this compound in Resin Science

In resin science, this compound could find application as a reactive diluent or a modifier for various resin systems, such as alkyd or unsaturated polyester resins. In the context of alkyd resins, which are polyesters containing fatty acids, the monocyclohexyl ester could be incorporated to modify the resin's properties. Its inclusion could impact the resin's viscosity, drying time, and the hardness of the final coating. The cyclohexyl group, being a bulky, non-polar group, would likely enhance the water resistance and durability of the coating.

For unsaturated polyester resins, which are typically crosslinked using a reactive monomer like styrene, this compound could be used to introduce carboxylic acid functionality. This could improve adhesion to certain substrates and provide sites for further reactions.

Advanced Materials Research Involving this compound

The development of advanced materials often focuses on creating polymers with specific thermal and mechanical properties. Succinic acid and its derivatives are key building blocks for biodegradable polymers like polybutylene succinate (PBS). The properties of these polyesters can be tuned by copolymerization. While direct research on polymers from this compound is limited, related studies on poly(ester amide)s derived from succinic acid provide insights. These materials exhibit high thermal stability and biodegradability, properties that could be influenced by the incorporation of a cyclohexyl group. The bulky and rigid nature of the cyclohexyl ring would be expected to increase the stiffness and thermal stability of the polymer compared to a purely aliphatic counterpart.

The table below outlines the potential effects of incorporating this compound into different polymer systems, based on the properties of related compounds.

| Polymer System | Potential Role of this compound | Expected Impact on Material Properties |

| Acrylic Polymers | Comonomer or modifying agent | Increased Tg, modified solubility, potential for degradability |

| Polyester Resins | Reactive diluent or modifier | Enhanced water resistance, improved hardness, modified viscosity |

| Poly(ester amide)s | Comonomer | Increased stiffness and thermal stability |

Role in Bioplastics Development and Related Polymeric Systems

Bioplastics are a class of polymers derived from renewable resources and/or are biodegradable. Succinic acid is a prominent bio-based platform chemical used in the production of bioplastics. Esters of succinic acid are also being explored for applications such as bioplasticizers for PVC. This compound, if produced from bio-based succinic acid and cyclohexanol (B46403), could serve as a monomer for creating bio-based polyesters.

Enzymatic polymerization is a green chemistry approach to polymer synthesis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been effectively used to catalyze the polycondensation of dicarboxylic acids and diols to produce polyesters. Research has shown that lipases can catalyze the synthesis of both linear and cyclic ester oligomers from succinic acid and diols.

The enzymatic polymerization of succinic acid derivatives is an active area of research. While studies specifically on this compound are not prevalent, the principles of enzymatic catalysis suggest its potential as a substrate. The enzyme would catalyze the esterification reaction between the carboxylic acid group of the monocyclohexyl ester and a diol. The bulky cyclohexyl group might influence the reaction rate and the regioselectivity of the enzyme. The table below summarizes findings from research on the enzymatic polymerization of succinic acid and related derivatives.

| Enzyme | Substrates | Polymerization Method | Key Findings | Reference |

| Candida antarctica lipase B (CALB) | Succinic acid, 1,4-butanediol | Bulk polymerization | Low molecular weight products obtained due to the heterogeneous nature of the reaction. | |

| Immobilized Candida antarctica lipase B | Succinic acid, 1,4-butanediol | Batch and fed-batch systems | Fed-batch operation yielded a higher conversion and a greater proportion of cyclic ester oligomers. | |

| Lipase | Dimethyl succinate, 1,4-butanediol, 1,4-butanediamine | Two-step polycondensation | Synthesis of biodegradable copolymers with a periodic sequential structure of ester and amide groups. |

This body of research indicates that enzymatic methods are viable for producing polymers from succinic acid derivatives. Future studies could explore the use of this compound in such systems to create novel bio-based polymers with specific properties imparted by the cyclohexyl group.

Studies on Biodegradation of Ester-Linked Polymeric Materials

The biodegradability of polymeric materials is a critical aspect of modern materials science, particularly for applications where controlled degradation and environmental compatibility are desired. Ester-linked polymers, or polyesters, are a major class of biodegradable polymers, and their degradation is primarily governed by the hydrolysis of their ester bonds. rsc.orgacs.org This process can be either abiotic, through simple chemical hydrolysis, or, more significantly, biotic, mediated by the enzymes of microorganisms. mdpi.comnih.gov

The fundamental mechanism of polyester biodegradation involves microorganisms secreting extracellular enzymes, such as lipases and esterases, that catalyze the cleavage of ester linkages on the polymer surface. mdpi.comresearchgate.net This enzymatic action breaks down the high-molecular-weight polymer into smaller, water-soluble oligomers and monomers. mdpi.com These smaller molecules can then be assimilated by the microorganisms and utilized as a source of carbon and energy, ultimately leading to mineralization into carbon dioxide, water, and biomass under aerobic conditions. mdpi.commdpi.com

Several factors inherent to the polymer's structure and morphology significantly influence the rate and extent of its biodegradation. Research has consistently shown that polymer chain mobility is a primary controlling parameter. capes.gov.br Polymers with lower melting points (Tm) and glass transition temperatures (Tg) tend to have more flexible chains at a given environmental temperature, which facilitates the enzyme's access to the ester bonds. researchgate.net Consequently, polyesters with higher chain mobility generally exhibit faster degradation rates. capes.gov.br

Crystallinity is another crucial factor. The amorphous regions of a semi-crystalline polymer are more susceptible to enzymatic attack than the highly ordered crystalline regions. researchgate.net Therefore, polymers with lower degrees of crystallinity tend to degrade more rapidly. acs.org The introduction of co-monomers that disrupt the regularity of the polymer chain, thereby reducing crystallinity, is a common strategy to enhance biodegradability. nih.gov

While no specific studies focusing exclusively on the biodegradation of polymers containing "this compound" as a repeating unit were identified, research on analogous structures provides valuable insights. The presence of a bulky cyclohexyl group attached to the succinate moiety would be expected to influence biodegradability significantly. Studies on polyesters synthesized with cyclohexyl dibasic acids have shown that the isomeric substitution of the cyclohexyl ring impacts hydrolytic stability. uakron.edu For example, polyesters based on 1,2-cyclohexyl diacids were found to be robust and less susceptible to hydrolysis, whereas those with 1,3-cyclohexyl diacids were more prone to hydrolytic cleavage. uakron.edu This suggests that the stereochemistry and attachment point of the cyclohexyl ring are critical. The steric hindrance imposed by the cyclohexyl group could potentially slow down the rate of enzymatic hydrolysis compared to a linear aliphatic ester.

Furthermore, the incorporation of rigid, cyclic monomers into a polyester chain generally increases its thermal and mechanical properties but can also affect biodegradability. rsc.org The increased rigidity can reduce chain mobility, a key factor for enzymatic degradation. capes.gov.br Therefore, a polymer featuring "Butanedioioic acid, monocyclohexyl ester" would likely exhibit a unique degradation profile, balancing the inherent biodegradability of the succinate ester bond with the steric and conformational effects of the cyclohexyl ring.

Below are data tables summarizing key research findings on the biodegradation of related ester-linked polymers.

Table 1: Factors Influencing the Biodegradation of Aliphatic Polyesters

| Factor | Influence on Biodegradation Rate | Rationale |

| Chain Mobility | Higher mobility leads to a faster degradation rate. | Increased flexibility of polymer chains allows for better access of enzymes to the ester linkages. researchgate.netcapes.gov.br |

| Crystallinity | Lower crystallinity results in a faster degradation rate. | Amorphous regions are more accessible to enzymatic attack than crystalline regions. acs.orgresearchgate.net |

| Hydrophilicity | Increased hydroxyl content can lead to faster degradation. | Promotes the cleavage of ester bonds under hydrolytic conditions. acs.org |

| Monomer Structure | The length and branching of monomer units can alter degradation rates. | Affects crystallinity, chain mobility, and steric hindrance around the ester bond. researchgate.netnih.gov |

| Surface Area | A larger surface area accelerates degradation. | Provides more sites for microbial colonization and enzymatic action. mdpi.com |

Table 2: Comparative Enzymatic Hydrolysis of Various Polyester Structures

| Polymer Type | Relative Degradation Rate | Key Structural Feature | Reference |

| Aliphatic Polyesters | Generally High | Flexible chains, susceptible to enzymatic attack. | researchgate.net |

| Aliphatic-Aromatic Copolyesters | Variable; lower than purely aliphatic | The presence of rigid aromatic units reduces chain mobility and can hinder enzymatic access. | capes.gov.brresearchgate.net |

| Polyesters with 1,2-Cyclohexyl Diacids | Low (Robust) | Specific isomeric structure provides high hydrolytic stability. | uakron.edu |

| Polyesters with 1,3-Cyclohexyl Diacids | High (Susceptible to Hydrolysis) | Isomeric structure is more prone to hydrolytic cleavage. | uakron.edu |

| Poly(butylene succinate) (PBS) | Moderate | Semicrystalline structure with biodegradable ester linkages. | nih.gov |

| P(BS-co-BMS) | Adjustable | The ratio of succinic acid to 2-methylsuccinic acid controls the degradation rate by altering crystallinity. | nih.gov |

Biochemical and Bioactive Research of Butanedioic Acid, Monocyclohexyl Ester

Research on Modulation of Biological Targets

The influence of Butanedioic acid, monocyclohexyl ester on specific biological targets is an area that requires further scientific exploration. While it is plausible that as an ester of succinic acid and cyclohexanol (B46403) it could interact with various biological molecules, dedicated research on these interactions is not readily found.

Studies on Enzyme Activity Influence by this compound

Specific studies on the influence of this compound on enzyme activity are not detailed in the available scientific literature. It is hypothesized that the compound may influence enzyme activity, potentially through the hydrolysis of its ester bond by esterases or by acting as a competitive or non-competitive inhibitor for certain enzymes. However, without empirical data from targeted enzyme assays, any such potential effects remain speculative.

This compound as a Precursor in Medicinal Chemistry Research

The potential utility of this compound as a building block in the synthesis of more complex molecules for medicinal chemistry is recognized, primarily on a theoretical basis due to its chemical structure.

Synthesis of Complex Bioactive Molecules

While this compound is available commercially and noted for its potential use in chemical synthesis, there are no prominent, published examples of its direct use as a starting material for the synthesis of specific, complex bioactive molecules. Its structure contains a carboxylic acid and a cyclohexyl ester, offering reactive sites for further chemical modification, but detailed synthetic pathways originating from this specific precursor are not well-documented in peer-reviewed research.

Applications in Pharmaceutical Lead Compound Discovery

There is no direct evidence from available research to suggest that this compound has been a focal point or a key scaffold in pharmaceutical lead compound discovery programs. Lead discovery often involves the screening of large libraries of compounds against biological targets to identify "hits," which may then be optimized. The journey of a compound from a chemical precursor to a lead compound is typically documented in medicinal chemistry literature, but such a trail for this compound is not apparent.

Analytical Methodologies for Characterization and Detection of Butanedioic Acid, Monocyclohexyl Ester in Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of Butanedioic acid, monocyclohexyl ester. A combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy provides complementary information to confirm its molecular structure.

Mass Spectrometry (MS): In mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), the compound is expected to be readily ionized. In negative ion mode, it would form a deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) can determine its elemental composition with high accuracy. Tandem MS (MS/MS) would be used to generate characteristic fragment ions for structural confirmation. Expected fragmentation pathways would involve the neutral loss of the cyclohexene (B86901) from the ester (a McLafferty-type rearrangement or similar cleavage) or cleavage of the ester bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework.

¹H NMR: The spectrum would show characteristic signals for the cyclohexyl ring protons, typically in the δ 1-2 ppm region, along with a distinct signal for the proton on the carbon bearing the ester oxygen (δ ~4.5-5.0 ppm). The two methylene (B1212753) (-CH₂-) groups of the succinate (B1194679) backbone would appear as a set of signals, often as two distinct triplets, in the δ 2.5-2.8 ppm range. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which would disappear upon exchange with D₂O.

¹³C NMR: The spectrum would provide signals for each unique carbon atom. Key resonances would include the carbonyl carbons of the ester and carboxylic acid groups (~170-180 ppm), the carbons of the cyclohexyl ring, and the methylene carbons of the succinate moiety.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by a very broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), superimposed on the C-H stretching vibrations. Two distinct carbonyl (C=O) stretching bands would be visible: one for the ester carbonyl (~1735 cm⁻¹) and one for the carboxylic acid carbonyl (~1710 cm⁻¹). A strong C-O stretching band for the ester linkage would also be present.

| Technique | Expected Observations for Butanedioioic Acid, Monocyclohexyl Ester |

|---|---|

| Mass Spectrometry (ESI-MS) | Detection of [M-H]⁻ in negative mode. Fragmentation includes loss of cyclohexyl group and cleavage of the succinate backbone. |

| ¹H NMR | Signals for cyclohexyl protons (δ ~1-2 ppm), succinate methylene protons (δ ~2.5-2.8 ppm), cyclohexyl CH-O proton (δ ~4.5-5.0 ppm), and a broad carboxylic acid OH proton (δ >10 ppm). |

| ¹³C NMR | Resonances for ester and acid carbonyls (~170-180 ppm), cyclohexyl carbons, and succinate methylene carbons. |

| Infrared (IR) Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), distinct C=O stretches for ester (~1735 cm⁻¹) and carboxylic acid (~1710 cm⁻¹). |

Chromatographic Separation and Identification Methodologies

Chromatography is the cornerstone for isolating this compound from reaction mixtures or complex samples for identification and quantification. The choice between liquid and gas chromatography depends on the sample matrix and the required sensitivity.

Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable method.

Stationary Phase: A C18 column is the standard choice, providing good retention for the moderately nonpolar cyclohexyl group.

Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and reproducible retention times, an acid modifier such as formic acid or acetic acid is added to the mobile phase. This suppresses the ionization of the terminal carboxylic acid group, making the molecule less polar and allowing it to be retained and eluted as a single species. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient elution.

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and the presence of the polar carboxylic acid group, which can lead to poor peak shape and thermal degradation. Therefore, a derivatization step is mandatory prior to GC analysis. The most common approach is silylation, where the acidic proton is replaced with a nonpolar group like trimethylsilyl (B98337) (TMS) using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Analysis of dicarboxylic acids as their tert-butyldimethylsilyl derivatives by GC coupled with mass spectrometry (GC-MS) has been demonstrated. nih.gov This derivatization increases the compound's volatility and thermal stability, allowing for high-resolution separation on standard GC columns.

| Method | Stationary Phase (Column) | Mobile Phase / Conditions | Detection | Key Considerations |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 or Polar-RP | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | UV, MS | Acid modifier is crucial for good peak shape. Gradient elution is preferred. |

| Gas Chromatography (GC) | DB-5ms, HP-1ms or similar | Helium carrier gas with temperature programming | FID, MS | Derivatization (e.g., silylation with BSTFA) is required. |

Detection and Quantification in Complex Biological and Environmental Matrices

Detecting and quantifying this compound in samples such as serum, urine, or environmental water requires highly sensitive and selective methods to overcome matrix interference.

The gold standard for this task is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). nih.govresearchgate.net This approach combines the separation power of HPLC with the sensitivity and specificity of MS/MS.

Sample Preparation: A critical first step is sample cleanup and analyte extraction. For biological fluids like serum or urine, this often involves protein precipitation followed by Solid-Phase Extraction (SPE). nih.govresearchgate.net SPE cartridges, such as those with a mixed-mode or ion-exchange sorbent, can selectively retain the analyte while washing away interfering matrix components like salts and phospholipids.

Chromatographic Separation: The extracted sample is then analyzed using an RP-HPLC method as described previously.

Detection and Quantification: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and only a specific, characteristic product ion is monitored. This two-stage filtering provides exceptional selectivity and allows for quantification at very low levels, even in complex backgrounds. For instance, methods for quantifying succinic acid in serum and urine have been developed using LC-MS/MS, demonstrating the power of this technique for related analytes. nih.govresearchgate.net

The development of a robust quantitative method requires validation according to regulatory guidelines, establishing parameters like linearity, accuracy, precision, and the lower limit of quantification (LLOQ). researchgate.net

Application of Isotopic Labeling in Mechanistic and Fate Studies

Isotopic labeling is a powerful tool used for definitive quantification and for studying the metabolic or environmental fate of a molecule. nih.gov This involves synthesizing an analog of this compound where one or more atoms are replaced with their heavy stable isotopes (e.g., ¹³C, ²H/D, or ¹⁸O). lumiprobe.com

Use as an Internal Standard: The most common application is in quantitative analysis using LC-MS/MS. nih.gov A known amount of the stable isotope-labeled (SIL) compound is added to a sample at the very beginning of the analytical process. nih.govresearchgate.net The SIL internal standard is chemically identical to the analyte and thus behaves identically during sample extraction, cleanup, and chromatographic separation, co-eluting with the target compound. However, it is distinguished by the mass spectrometer due to its higher mass. By measuring the ratio of the signal from the native analyte to the signal from the SIL internal standard, one can achieve highly accurate and precise quantification that corrects for any sample loss during preparation or for matrix-induced signal suppression or enhancement. For example, ¹³C₄-succinic acid is commonly used as an internal standard for the quantification of succinic acid. nih.govresearchgate.net A similar strategy would be employed for its monoester derivative.

Mechanistic and Fate Studies: Isotopic labeling is also invaluable for tracing the transformation of the compound. By exposing a biological system (e.g., cell culture, organism) or an environmental system (e.g., soil, water sample) to the labeled compound, researchers can track its path. Any metabolites or degradation products that retain the isotopic label can be identified by mass spectrometry. This allows for the unambiguous elucidation of metabolic or degradation pathways, distinguishing the compound's fate from endogenous pools of similar molecules. nih.gov

Future Research Directions and Translational Opportunities for Butanedioic Acid, Monocyclohexyl Ester

Development of Next-Generation Catalysts for Enhanced Efficiency and Sustainability

The synthesis of dicarboxylic acid monoesters like butanedioic acid, monocyclohexyl ester, presents a challenge in achieving high selectivity and yield. Future research will likely focus on developing novel catalytic systems that are not only efficient but also adhere to the principles of green chemistry.

Conventional chemical synthesis routes, such as the direct esterification of succinic acid with cyclohexanol (B46403), often require harsh conditions and can lead to the formation of diester byproducts, complicating purification. google.com While transesterification processes using metal-based catalysts are known, these can be sensitive to acidic conditions. google.com

Next-generation catalysts could include:

Advanced Solid Acid Catalysts: Research into solid acid catalysts, such as protonated kaolin (B608303) clays, has shown promise in the polymerization of related cyclic ethers. researchgate.net The application of similar solid acids could offer a recyclable and environmentally benign option for the selective monoesterification of butanedioic acid.

Organocatalysts: The development of small organic molecule catalysts that can facilitate the esterification under mild conditions would be a significant advancement, avoiding the potential for metal contamination in the final product.

Flow Chemistry Systems: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. smolecule.com Investigating the synthesis of this compound in flow could lead to higher throughput, improved safety, and easier scalability. smolecule.com

| Catalyst Type | Potential Advantages | Research Focus |

| Advanced Solid Acid Catalysts | Recyclable, reduced waste, potentially milder reaction conditions. | Development of highly selective and stable solid acids for monoesterification. |

| Organocatalysts | Metal-free, avoiding product contamination. | Design of efficient and selective small molecule catalysts. |

| Flow Chemistry Systems | Enhanced control, improved safety, scalability. | Optimization of reaction conditions in continuous flow for high-yield synthesis. |

Expanding Biocatalytic Versatility and Industrial Scale-Up

Biocatalysis has emerged as a powerful tool for the synthesis of specialty chemicals due to its high selectivity and mild reaction conditions. The enzymatic synthesis of dicarboxylic acid monoesters is a key area of future development.

Enzyme Discovery and Engineering: While lipases from Candida antarctica and Pseudomonas cepacia have been used for the synthesis of polyesters from dicarboxylic acid esters, nih.gov the identification and engineering of novel enzymes with specific activity towards butanedioioic acid and cyclohexanol is a critical research frontier. For instance, nitrilases have demonstrated high chemoselectivity in converting cyanocarboxylic acid esters to dicarboxylic acid monoesters, which could be an alternative synthetic route. google.com

Process Optimization and Scale-Up: Translating a laboratory-scale biocatalytic process to an industrial scale presents numerous challenges. adebiotech.org These include maintaining enzyme stability and activity, overcoming mass transfer limitations, and developing efficient downstream purification processes. karkhana.ioresearchgate.netneulandlabs.com Research into reaction media engineering, immobilization techniques, and bioreactor design will be crucial for the economically viable production of this compound. nih.gov The challenges of scaling up are not linear and require careful consideration of how reaction kinetics and heat transfer change with increasing volume. neulandlabs.comliminalinsights.com

| Area of Research | Key Objectives | Potential Impact |

| Enzyme Discovery | Identify novel enzymes (e.g., lipases, esterases) with high selectivity for monocyclohexyl succinate (B1194679) synthesis. | Increased efficiency and reduced byproducts in biocatalytic production. |

| Enzyme Engineering | Modify existing enzymes to enhance stability, activity, and substrate specificity. | Development of robust biocatalysts suitable for industrial applications. |

| Process Optimization | Optimize reaction conditions (temperature, pH, solvent) and downstream processing. | Improved yield and cost-effectiveness of the overall manufacturing process. |

| Industrial Scale-Up | Address challenges related to mass transfer, mixing, and reactor design for large-scale production. | Enable the commercial availability of biocatalytically produced this compound. |

Novel Material Science Applications and Performance Enhancement

The bifunctional nature of this compound makes it an attractive building block for novel polymers and materials. The presence of a reactive carboxylic acid group and a bulky cyclohexyl group can impart unique properties to polymers.

Monomer for Specialty Polyesters and Polyamides: Dicarboxylic acids and their esters are fundamental precursors for polyesters and polyamides. google.commdpi.com this compound could be used as a specialty monomer to introduce a cyclohexyl moiety into the polymer backbone. This could enhance properties such as thermal stability, rigidity, and hydrophobicity. Research into the copolymerization of this monoester with other diacids and diols could lead to a new class of biodegradable polymers with tailored characteristics.

Plasticizers and Additives: The ester portion of the molecule suggests its potential as a plasticizer. Related dicarboxylic acid diesters have been investigated as bio-based plasticizers for polymers like PVC and PLA. neulandlabs.com The monocyclohexyl ester could offer a unique balance of properties, potentially improving the flexibility and processing characteristics of various plastics.

Cross-linking and Coating Applications: The carboxylic acid functionality can be used for cross-linking reactions in resins and coatings. The cyclohexyl group could contribute to improved durability, weather resistance, and surface hardness in the final material.

| Application Area | Potential Benefit | Research Direction |

| Specialty Polymers | Enhanced thermal stability, rigidity, and hydrophobicity. | Synthesis and characterization of novel polyesters and polyamides incorporating the monoester. |

| Plasticizers | Improved flexibility and processing of plastics. | Evaluation of its performance as a plasticizer in various polymer matrices. |

| Coatings and Resins | Increased durability, weather resistance, and hardness. | Investigation of its use as a cross-linking agent in coating formulations. |

Deeper Understanding of Bioactivity and Structure-Function Relationships

The potential biological effects of this compound are largely unexplored, representing a significant area for future research. Understanding the relationship between its chemical structure and biological activity is key to unlocking its therapeutic or bioactive potential.

Screening for Bioactivity: A primary research direction is to screen the compound for a wide range of biological activities. Given that it is a monoester of succinate, a key intermediate in the citric acid cycle, it could potentially interact with metabolic pathways. Succinate itself is now recognized as a signaling molecule, and its ester derivatives may modulate these pathways.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure can help to elucidate the key features responsible for any observed bioactivity. nih.govfrontiersin.org For example, altering the length of the dicarboxylic acid chain or modifying the cyclohexyl ring could reveal important structure-activity relationships. frontiersin.org Commercial suppliers suggest that the cyclohexyloxy group may enhance interactions with enzymes and receptors, a hypothesis that warrants experimental investigation. smolecule.com

Enzyme Inhibition Studies: Many drugs and bioactive molecules function by inhibiting specific enzymes. Investigating the inhibitory potential of this compound against various enzyme classes, such as proteases, kinases, or metabolic enzymes like succinate dehydrogenase, could uncover novel therapeutic applications. nih.gov

| Research Area | Key Questions to Address | Potential Outcomes |

| Bioactivity Screening | Does the compound exhibit any significant biological effects (e.g., anti-inflammatory, antimicrobial, metabolic modulation)? | Identification of potential therapeutic or agrochemical applications. |

| Structure-Activity Relationship | Which parts of the molecule are essential for its biological activity? How do structural modifications affect its potency and selectivity? | Design of more potent and specific analogs. |

| Mechanism of Action | If bioactive, what are the molecular targets and pathways through which it exerts its effects? | A deeper understanding of its biological function and potential for drug development. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.